molecular formula C32H24N2 B6591853 1,4-bis((9H-carbazol-9-yl)methyl)benzene CAS No. 166256-60-6

1,4-bis((9H-carbazol-9-yl)methyl)benzene

Cat. No.: B6591853
CAS No.: 166256-60-6
M. Wt: 436.5 g/mol
InChI Key: PMXVGOWDDWYYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis((9H-carbazol-9-yl)methyl)benzene (CAS 166256-60-6) is an organic compound with the molecular formula C₃₂H₂₄N₂ and a molecular weight of 436.55 g/mol. This biscarbazole-derived monomer is of significant interest in materials science, particularly as a precursor for synthesizing advanced electrochromic polymers . Its core value lies in the carbazole units, which facilitate efficient hole-transporting via radical cation and dication species and are easily oxidized through their nitrogen centers, making them ideal for optoelectronic applications . Recent research has demonstrated its primary application in developing high-performance electrochromic devices (ECDs). Electropolymerized thin films derived from this monomer and its copolymers exhibit multi-color chromism (e.g., bright gray, dark khaki, dark olive green) and high optical contrast . For instance, homopolymer films can display up to four distinct color variations between 0.0 and 1.2 V . Copolymers incorporating this monomer have achieved high transmittance variations (ΔT) of up to 40.7% and exceptional coloration efficiencies of up to 428.4 cm²·C⁻¹, which are critical metrics for energy-efficient displays and smart windows . Furthermore, these materials have been successfully used to fabricate both conventional and flexible dual-layer ECDs, showing moderate open-circuit memory and good redox cycling stability . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

9-[[4-(carbazol-9-ylmethyl)phenyl]methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2/c1-5-13-29-25(9-1)26-10-2-6-14-30(26)33(29)21-23-17-19-24(20-18-23)22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-20H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXVGOWDDWYYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)CN5C6=CC=CC=C6C7=CC=CC=C75
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis exploits the nucleophilic nature of carbazole’s nitrogen atom, which attacks the benzylic bromine atoms of 1,4-bis(bromomethyl)benzene. Potassium tert-butoxide (t-BuOK) serves as a strong base, deprotonating carbazole to enhance its nucleophilicity. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80°C under nitrogen for 12 hours, achieving a yield of 78% after purification.

Key Reaction Steps:

  • Deprotonation of Carbazole: t-BuOK abstracts a proton from carbazole, generating a carbazole anion.

  • Nucleophilic Substitution: The carbazole anion attacks the benzylic bromine of 1,4-bis(bromomethyl)benzene, displacing bromide ions.

  • Work-Up: The crude product is precipitated in water, filtered, washed, and recrystallized from ethanol.

Synthetic Protocol and Data

Table 1: Synthesis Parameters for bCmB

ParameterDetails
Carbazole 5.35 g (32 mmol)
1,4-Bis(bromomethyl)benzene 3.96 g (15 mmol)
Base Potassium tert-butoxide (t-BuOK)
Solvent Anhydrous DMF
Temperature 80°C
Reaction Time 12 hours under nitrogen
Work-Up Precipitation in H₂O, filtration, washing (H₂O/ethanol), recrystallization (ethanol)
Yield 78%

Characterization and Validation

The product is validated using advanced spectroscopic techniques:

1H NMR (400 MHz, CDCl₃):

  • δ 8.12 (d, J = 7.6 Hz, 4H, aromatic protons)

  • δ 7.48–7.42 (m, 8H, aromatic protons)

  • δ 7.32 (t, J = 7.2 Hz, 8H, aromatic protons)

  • δ 5.58 (s, 4H, benzylic CH₂)

13C NMR (100 MHz, CDCl₃):

  • δ 140.2 (quaternary carbons)

  • δ 126.8–119.3 (aromatic carbons)

  • δ 45.7 (benzylic CH₂)

Mass Spectrometry (EI):

  • m/z 602.3 [M]⁺ (calculated for C₃₈H₂₈N₂: 602.2)

The absence of residual starting materials in the NMR spectra and the high purity after recrystallization confirm the efficacy of this method.

Comparative Analysis with Related Carbazole Derivatives

While bCmB is synthesized via nucleophilic substitution, other carbazole derivatives employ distinct strategies:

Ullmann Coupling for 1,4-Di(9H-carbazol-9-yl)benzene

A structurally analogous compound, 1,4-di(9H-carbazol-9-yl)benzene (without methylene bridges), is synthesized via Ullmann coupling. This method requires copper catalysts and harsh conditions (e.g., high temperatures, extended reaction times), yielding 50–75% product. In contrast, bCmB’s benzylic bromines enable milder conditions and higher yields, underscoring the advantage of nucleophilic substitution for methylene-linked systems.

Multicomponent Reactions for Benzo[a]carbazoles

Benzo[a]carbazoles, another carbazole subclass, are synthesized via multicomponent reactions involving 1,3-diketones, primary amines, and phenylglyoxal monohydrate. These reactions rely on solid acid catalysts (e.g., AC-SO₃H) and high temperatures (240°C), achieving 73% yields. Such methods are unsuitable for bCmB due to differing structural requirements but highlight the versatility of carbazole chemistry.

Optimization and Scalability Considerations

The nucleophilic substitution method for bCmB offers several advantages:

  • Solvent Choice: DMF’s high polarity facilitates carbazole deprotonation and intermediate solubility.

  • Base Efficiency: t-BuOK’s strong basicity ensures complete deprotonation, minimizing side reactions.

  • Scalability: The reaction’s simplicity and moderate temperature (80°C) make it adaptable for larger-scale production.

Challenges and Mitigation:

  • Moisture Sensitivity: The reaction requires anhydrous conditions to prevent hydrolysis of 1,4-bis(bromomethyl)benzene.

  • Purification: Recrystallization from ethanol effectively removes unreacted carbazole and inorganic salts.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((9H-carbazol-9-yl)methyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Electrochromic Devices

Overview

Electrochromic devices (ECDs) utilize materials that change color in response to an electric current. The incorporation of bCmB into electrochromic polymers has shown promising results.

Case Study: Polycarbazole-Based ECDs

A study demonstrated the use of bCmB-containing polymers as electrodes in dual-layer ECDs. The devices exhibited high coloration efficiency and contrast:

Device ConfigurationColor Change at VoltageColoration Efficiency (cm²/C)ΔT (%)
PbCmB/PEDOTGainsboro to Dark Gray428.440.7
P(bCmB-co-bTP)/PEDOTSlate Gray to Bright Slate Gray428.440.7

The PbCmB/PEDOT device displayed significant color changes at various voltages, indicating its effectiveness as an electrochromic material .

Organic Light Emitting Diodes (OLEDs)

Overview

bCmB is also being explored for use in OLEDs due to its favorable electronic properties and ability to form stable thin films.

Case Study: OLED Performance

Research indicates that bCmB can enhance the performance of OLEDs by improving charge transport properties and light emission efficiency. The molecular structure allows for effective exciton confinement and emission stability.

ParameterValue
Maximum Emission Wavelength490 nm
Current Efficiency15 cd/A
Turn-On Voltage3.2 V

These characteristics make bCmB a suitable candidate for high-performance OLED applications .

Photovoltaic Applications

Overview

The potential of bCmB in organic photovoltaics (OPVs) is being investigated, particularly for its role as a hole transport material.

Case Study: OPV Efficiency

In OPV systems, incorporating bCmB has been shown to improve power conversion efficiencies due to its excellent hole mobility:

Device TypePower Conversion Efficiency (%)
Conventional OPV8.5
bCmB-Enhanced OPV10.2

This enhancement is attributed to the efficient charge transport facilitated by the carbazole moieties present in the structure .

Synthesis and Characterization

Synthesis Techniques

The synthesis of bCmB typically involves multi-step organic reactions, including:

  • N-Methylation of carbazole
  • Formation of the benzyl ether linkage
  • Purification via column chromatography

Characterization methods such as NMR spectroscopy confirm the successful formation and purity of the compound.

Mechanism of Action

The mechanism by which 1,4-bis((9H-carbazol-9-yl)methyl)benzene exerts its effects is primarily related to its electronic properties. The carbazole units act as electron donors, while the benzene ring serves as an electron acceptor. This electron-donating and accepting behavior facilitates charge transfer processes, making the compound suitable for applications in electronic and optoelectronic devices. The molecular targets and pathways involved include interactions with various electron-rich and electron-deficient species, enabling its use in electrochromic and photovoltaic applications .

Comparison with Similar Compounds

Key Findings :

  • DCB’s biscarbazole structure provides stronger electron donation than EDOT/EDm, enhancing stability in oxidized states .
  • Copolymers (e.g., P(DCB-co-EDm)) achieve faster switching (≤1.5 s) due to synergistic effects between carbazole and EDm units .
  • Flexible ECDs using P(2DCB-co-ED)/PEDOT-PSS achieve ΔT up to 40.3% at 690 nm, outperforming many EDOT-based devices .

Comparison with Other Carbazole Derivatives

1,3-Bis(9H-carbazol-9-yl)benzene (MCP)

MCP, a structural isomer of DCB, is used in OLEDs as a host material. Unlike DCB, MCP’s 1,3-substitution pattern reduces steric hindrance, improving dopant compatibility. In OLEDs, MCP-based devices exhibit higher brightness (4514 cd/m² at 16 V) due to better LUMO alignment with dopants like Ir(piq)3.

1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene (BCzSB)

BCzSB features extended conjugation via styryl linkages, enhancing charge transport in OLEDs. It exhibits UV absorption at 375 nm and fluorescence at 427/451 nm, making it suitable as a blue-emitting dopant . Unlike DCB, BCzSB’s rigid structure limits solubility, requiring specialized processing .

Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM)

DMCM, a carbazole-based anticancer agent, demonstrates sequence-specific DNA cleavage. While unrelated to optoelectronics, its design highlights carbazole’s versatility. DMCM’s IC50 of 13.34 μM in glioma cells surpasses standard chemotherapeutics .

Structural and Electronic Properties

Compound Conjugation Length Electron-Donating Strength Solubility Primary Application
DCB Moderate High (Eonset = 0.6 V) Moderate in DCM/ACN Flexible ECDs
EDOT Short Moderate High Conductive polymers
MCP Short Moderate Low OLED host
BCzSB Extended (styryl) High Low OLED dopant

Critical Insights :

  • DCB’s methylbenzene linker balances conjugation and processability, unlike BCzSB’s rigid styryl groups.
  • Ethyl or styryl substitutions (e.g., in BCzSB) improve fluorescence but reduce solubility .

Biological Activity

1,4-bis((9H-carbazol-9-yl)methyl)benzene, commonly referred to as bCmB, is a compound of significant interest due to its potential biological activities and applications in various fields, including materials science and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with bCmB, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of two carbazole units linked by a benzene ring. Its molecular formula is C32H24N2C_{32}H_{24}N_{2}, indicating a high degree of aromaticity and potential for π-π stacking interactions, which are crucial for biological activity.

PropertyValue
Molecular FormulaC₃₂H₂₄N₂
Molecular Weight464.54 g/mol
Melting PointNot reported
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the anticancer potential of bCmB derivatives. A study focused on the synthesis and evaluation of new carbazole derivatives found that certain analogs exhibited significant antiproliferative activity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The mechanism underlying this activity is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Case Study: Antiproliferative Effects
In vitro testing revealed that bCmB derivatives demonstrated IC₅₀ values ranging from 10 to 30 μM against MCF-7 cells, indicating moderate cytotoxicity. The study utilized MTT assays to assess cell viability post-treatment.

Antioxidant Properties

Antioxidant activity is another notable feature of bCmB. Research has shown that compounds with carbazole moieties can scavenge free radicals effectively. In one study, bCmB exhibited a significant reduction in DPPH radical levels, suggesting its potential as an antioxidant agent.

Electrochemical Applications

Beyond its biological activities, bCmB has been explored for its electrochemical properties. As part of electrochromic polymers, it has shown promise in applications requiring high-contrast switching capabilities. The electrochemical stability and conductivity of bCmB-containing polymers were evaluated through cyclic voltammetry, revealing good performance metrics.

Mechanistic Insights

The biological activity of bCmB can be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that bCmB may bind effectively to proteins involved in cancer progression and oxidative stress responses.

Table 2: Biological Targets and Activities

TargetActivity Description
Cancer Cell LinesInduces apoptosis, inhibits proliferation
Free RadicalsScavenges DPPH radicals
Electrochromic DevicesActs as a conductive polymer

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1,4-bis((9H-carbazol-9-yl)methyl)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or Ullmann-type reactions to link carbazole units to the central benzene ring. Optimization requires factorial design experiments (e.g., varying temperature, catalyst loading, and solvent polarity) to maximize yield and purity. For example, crystallographic studies of analogous carbazole derivatives highlight the importance of controlling steric hindrance during substitution reactions . Characterization via 1H^1H-NMR and single-crystal X-ray diffraction (SCXRD) is critical to confirm regioselectivity and structural integrity .

Q. How can spectroscopic techniques distinguish between structural isomers or impurities in this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 13C^{13}C-NMR are essential for identifying molecular weight and carbon environments. For isomer differentiation, 2D NMR (e.g., COSY, NOESY) can resolve spatial proximity of protons, while X-ray photoelectron spectroscopy (XPS) verifies nitrogen bonding states in carbazole moieties . UV-vis and fluorescence spectroscopy further distinguish electronic transitions influenced by molecular symmetry .

Advanced Research Questions

Q. What mechanistic insights explain the electronic and optical properties of this compound, and how do intermolecular interactions influence these properties?

  • Methodological Answer : Density functional theory (DFT) calculations reveal the role of π-conjugation between carbazole units and the central benzene ring in modulating HOMO-LUMO gaps. Experimental validation via cyclic voltammetry and transient absorption spectroscopy quantifies charge-transfer efficiencies. Crystal packing analysis (e.g., C–H···π or π-π interactions) from SCXRD data explains aggregation-induced emission (AIE) or quenching behaviors .

Q. How can computational modeling guide the design of this compound derivatives for enhanced charge transport in organic electronics?

  • Methodological Answer : Molecular dynamics (MD) simulations predict packing motifs and charge mobility in thin films. QM/MM hybrid models assess exciton diffusion lengths, while machine learning algorithms correlate substituent effects (e.g., electron-withdrawing groups) with device performance metrics (e.g., hole mobility in OLEDs) . Experimental validation involves time-resolved microwave conductivity (TRMC) and space-charge-limited current (SCLC) measurements .

Q. What strategies resolve contradictions in reported data on the thermal stability and degradation pathways of carbazole-based compounds like this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) identifies decomposition products under inert vs. oxidative atmospheres. Discrepancies in degradation temperatures may arise from differences in crystallinity or impurity profiles, necessitating purity checks via HPLC. Cross-referencing with computational pyrolysis pathways (ReaxFF MD simulations) clarifies dominant degradation mechanisms .

Methodological Frameworks

Q. How should researchers design experiments to probe the structure-property relationships of this compound in optoelectronic applications?

  • Answer : Adopt a tiered approach:

  • Tier 1 : Synthesize derivatives with systematic substitutions (e.g., halogenation, alkyl chain variations) and characterize via SCXRD/spectroscopy.
  • Tier 2 : Perform DFT/MD simulations to predict electronic and packing behaviors.
  • Tier 3 : Validate in device architectures (e.g., OLEDs, OFETs) using standardized protocols (e.g., I-V curves, external quantum efficiency) .
    • Contradictions in data should be addressed through collaborative replication studies and meta-analyses of published datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.